molecular formula C14H20N2O2 B5303856 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine

1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine

Cat. No. B5303856
M. Wt: 248.32 g/mol
InChI Key: LFKNZYYFLFBUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine, also known as ADFP, is a chemical compound that has been extensively studied for its potential pharmacological properties. ADFP belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine is not fully understood. However, it has been suggested that 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine may exert its pharmacological effects by modulating the activity of various signaling pathways. 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has also been found to inhibit the activity of STAT3, a transcription factor that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has also been found to induce apoptosis in cancer cells by activating caspases. In addition, 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine in lab experiments is its broad range of biological activities. 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has been found to exhibit anti-inflammatory, antitumor, and antifungal activities, making it a useful compound for studying various diseases. However, one of the limitations of using 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine. One area of research is the development of more efficient synthesis methods for 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine in vivo. Additionally, the potential use of 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine as a therapeutic agent in various diseases, including cancer and inflammation, warrants further investigation.

Synthesis Methods

The synthesis of 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine involves the reaction of 1-allylpiperazine with 2,5-dimethyl-3-furoyl chloride in the presence of a base such as triethylamine. The reaction yields 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine as a white solid with a melting point of 109-110°C. The purity of the compound can be confirmed by spectroscopic methods such as NMR and IR.

Scientific Research Applications

1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, antitumor, and antifungal activities. 1-allyl-4-(2,5-dimethyl-3-furoyl)piperazine has also been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced damage.

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-5-15-6-8-16(9-7-15)14(17)13-10-11(2)18-12(13)3/h4,10H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKNZYYFLFBUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylfuran-3-yl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.